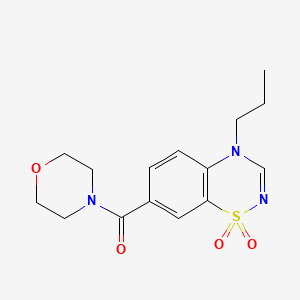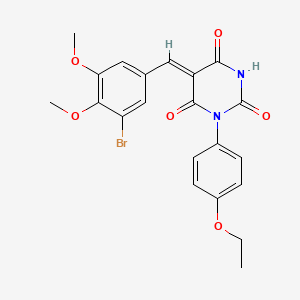
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine, also known as MNA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNA belongs to the class of compounds known as nitroaromatics, which have been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disease research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to activate the Nrf2 pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to have a range of biochemical and physiological effects. In cancer research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to reduce the production of inflammatory cytokines and to attenuate the inflammatory response. In neurodegenerative disease research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to protect neurons against oxidative stress and to improve cognitive function.
Advantages and Limitations for Lab Experiments
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has several advantages for lab experiments, including its relatively simple synthesis method, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine research. One potential direction is to investigate the use of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Another potential direction is to develop new derivatives of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine and to determine its safety and efficacy in humans.
Conclusion
In conclusion, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its relatively simple synthesis method and ability to modulate various signaling pathways make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine involves the reaction of 2-methyl-4-nitroaniline with 2-pyridinemethanol in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration.
Scientific Research Applications
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to reduce the production of inflammatory cytokines and to attenuate the inflammatory response. In neurodegenerative disease research, (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been shown to protect neurons against oxidative stress and to improve cognitive function.
properties
IUPAC Name |
2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-8-12(16(17)18)5-6-13(10)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODHGWEELYLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)
![3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B4898134.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)

![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)


![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)